molecular formula C9H15NOS B13878013 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine CAS No. 55436-25-4

4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine

Cat. No.: B13878013
CAS No.: 55436-25-4
M. Wt: 185.29 g/mol
InChI Key: WINCLTDZBUTMHU-UHFFFAOYSA-N
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Description

4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine (CAS Number: 55436-25-4) is a specialist thiomorpholine derivative with a molecular formula of C9H15NOS and a molecular weight of 185.29 g/mol . It serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the exploration of novel therapeutic agents. The compound features a saturated heterocyclic scaffold that is of significant interest in drug discovery . This structure is recognized as a key motif in the development of compounds for various biological targets, and its incorporation is often explored to modulate the properties of lead molecules . Research into morpholine and thiomorpholine rings has shown their presence in compounds with a range of biological activities, and they are frequently investigated as isosteric replacements to optimize the potency and metabolic stability of drug candidates . As a chemical reagent, it is used in the synthesis of more complex molecules for pharmaceutical research and development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

55436-25-4

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine

InChI

InChI=1S/C9H15NOS/c1-7-12-8-2-9(1)10-3-5-11-6-4-10/h1H,2-8H2

InChI Key

WINCLTDZBUTMHU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine typically involves the reaction of morpholine with 3,6-dihydro-2H-thiopyran. One common method includes the use of morpholine (CAS#: 110-91-8) and tetrahydrothiopyran (CAS#: 1072-72-6) as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine, highlighting differences in structure, physicochemical properties, and applications:

Compound Name Structure Key Features Applications/Research Findings Reference
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine linked to 4-nitrophenyl group - Sulfur increases lipophilicity
- Forms centrosymmetric dimers via C–H···O interactions
Precursor for antimycobacterial agents; solid-state structure differs from morpholine analogs
4-(Pyridin-4-yl)morpholine Morpholine linked to pyridine ring - Melting point: 101–103°C
- Higher polarity due to pyridine nitrogen
Intermediate in organic synthesis; used in ligand design for metal complexes
Piperidine analog (CAS 3417-63-8) Piperidine replacing morpholine, linked to thiopyran - Reduced ring strain vs. morpholine
- Altered basicity and solubility
Structural analog in drug discovery; potential CNS-targeting applications
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Morpholine fused to chlorothienopyrimidine - Chlorine enhances electrophilicity
- Thienopyrimidine core enables π-π stacking
Kinase inhibitor candidate; studied in cancer research
VPC-14449 Morpholine with dibromoimidazole-thiazole substituent - Bromine positioning affects NMR profile
- High steric demand
Incorrect structure initially reported; highlights substituent sensitivity in characterization

Structural and Functional Insights

  • Sulfur vs. Oxygen : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit greater lipophilicity compared to morpholine analogs, enhancing membrane permeability in drug candidates. However, sulfur’s lower hydrogen-bonding capacity reduces solubility, necessitating structural optimization .
  • Ring Conformation : The 3,6-dihydro-thiopyran group in the target compound adopts a chair conformation, while fully saturated thiomorpholine derivatives (e.g., 4-(pyridin-4-yl)morpholine) display planar or boat conformations depending on substituents .
  • Synthetic Flexibility : The target compound can be synthesized via nucleophilic aromatic substitution (e.g., reacting thiomorpholine with halogenated aryl precursors), a method shared with analogs like 4-(4-nitrophenyl)thiomorpholine .

Biological Activity

4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 3,6-dihydro-2H-thiopyran moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of thiomorpholine have shown inhibition of squalene synthase, which is crucial for cholesterol biosynthesis. This inhibition leads to reduced levels of plasma triglycerides and cholesterol .
  • Antioxidant Activity :
    • Compounds similar to this compound have demonstrated antioxidant properties by preventing lipid peroxidation. This activity is essential for protecting cellular membranes from oxidative damage .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • Certain derivatives have been effective as DPP-IV inhibitors, which are significant in managing diabetes by prolonging the action of incretin hormones that regulate insulin secretion .

Biological Activity Overview

The biological activities of this compound and its derivatives can be summarized in the following table:

Activity Mechanism Reference
Cholesterol ReductionInhibition of squalene synthase
AntioxidantInhibition of lipid peroxidation
DPP-IV InhibitionProlongs incretin hormone action
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

  • Cholesterol-Lowering Effects :
    • A study highlighted that thiomorpholine derivatives could reduce plasma triglycerides and cholesterol levels significantly (up to 80% reduction in LDL levels) through the inhibition of squalene synthase .
  • DPP-IV Inhibition :
    • Research demonstrated that certain morpholine derivatives exhibited promising DPP-IV inhibitory activity with IC50 values ranging from 3.40 µmol/L to 6.93 µmol/L, indicating their potential as therapeutic agents for type 2 diabetes management .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations have revealed:

  • Synthesis Techniques : Various synthetic routes have been developed to optimize yields and biological activity.
  • Structure-Activity Relationships (SAR) : Understanding how modifications to the morpholine and thiopyran moieties affect biological activity is crucial for developing more potent compounds .

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